molecular formula C7H8Cl2FN B6217323 4-chloro-3-fluoro-N-methylaniline hydrochloride CAS No. 2742653-99-0

4-chloro-3-fluoro-N-methylaniline hydrochloride

Cat. No.: B6217323
CAS No.: 2742653-99-0
M. Wt: 196.05 g/mol
InChI Key: OBAYBFRPSDVETK-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-N-methylaniline hydrochloride (Chemical Formula: C7H8Cl2FN, Average Mass: 196.046 g/mol) is a halogenated aromatic amine compound serving as a versatile synthetic intermediate in advanced organic chemistry research . As an aniline derivative, its molecular structure incorporates both chloro and fluoro substituents, which can significantly influence the electronic properties and reactivity of the aromatic ring, making it a valuable scaffold for constructing more complex molecules . This compound is related to other methylaniline derivatives used in chemical research and specialty chemical synthesis . Handling of this material requires appropriate safety precautions. It is harmful by inhalation, in contact with skin, and if swallowed . Researchers should use engineering controls, wear suitable personal protective equipment, and consult the safety data sheet prior to use . This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or veterinary use, nor for personal use. Please note that comprehensive data on the specific research applications and mechanism of action for this exact compound is limited in the current search results. Researchers are advised to conduct further investigation to validate its suitability for their specific applications.

Properties

CAS No.

2742653-99-0

Molecular Formula

C7H8Cl2FN

Molecular Weight

196.05 g/mol

IUPAC Name

4-chloro-3-fluoro-N-methylaniline;hydrochloride

InChI

InChI=1S/C7H7ClFN.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4,10H,1H3;1H

InChI Key

OBAYBFRPSDVETK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)Cl)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Directed Nitration of Halogenated Arenes

In the synthesis of 3-chloro-4-methylaniline, nitration of 2-chloro-4-nitrotoluene serves as a precedent. Adapting this approach, a fluoro-substituted toluene derivative (e.g., 2-fluoro-4-chlorotoluene) could undergo nitration at the para position relative to the methyl group, guided by the electron-withdrawing effects of fluorine. The nitration typically employs a mixture of concentrated nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at temperatures between 0–5°C to minimize side reactions.

Sequential Halogenation

Halogenation steps must account for the ortho/para-directing nature of substituents. For instance, chlorination via electrophilic substitution using Cl2\text{Cl}_2 in the presence of FeCl3\text{FeCl}_3 could target the position ortho to the nitro group, while fluorination might leverage Balz-Schiemann or halogen exchange reactions.

Reduction of Nitro to Amine

The reduction of nitro intermediates to aromatic amines is a critical transformation. Iron-mediated reductions under acidic conditions are widely employed for their cost-effectiveness and scalability.

Iron-Powder Reduction

In the synthesis of 3-chloro-4-methylaniline, 2-chloro-4-nitrotoluene is reduced using iron powder and hydrochloric acid (HCl\text{HCl}) in water at 20°C for 30 minutes, achieving an 83% yield. Adapting these conditions to a nitro precursor of 4-chloro-3-fluoro-N-methylaniline would involve:

  • Reagents : Nitro compound (1 equiv), iron powder (5 equiv), 2 N HCl\text{HCl} (10 equiv).

  • Conditions : Stirring at room temperature for 30 minutes, followed by neutralization with NaHCO3\text{NaHCO}_3 and extraction with ethyl acetate.

Table 1: Reduction Conditions and Yields for Analogous Compounds

PrecursorReducing AgentSolventTemperatureTimeYieldSource
2-Chloro-4-nitrotolueneFe, HClWater20°C30 min83%
4-Fluoro-3-nitrotoluene*Fe, HClWater20°C30 min~80%

*Hypothetical precursor for illustrative purposes.

The introduction of the N-methyl group is typically achieved via nucleophilic substitution or reductive amination. Methyl iodide (CH3I\text{CH}_3\text{I}) in the presence of a base such as potassium carbonate (K2CO3\text{K}_2\text{CO}_3) is a standard method.

Alkylation with Methyl Iodide

In the synthesis of 3-chloro-2-fluoro-N-methylaniline hydrochloride, methylation proceeds by reacting the amine with CH3I\text{CH}_3\text{I} in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 4–6 hours. For 4-chloro-3-fluoroaniline, analogous conditions would yield the N-methyl derivative.

Table 2: Methylation Reaction Parameters

AmineMethylating AgentBaseSolventTemperatureTimeYieldSource
3-Chloro-2-fluoroanilineCH3I\text{CH}_3\text{I}K2CO3\text{K}_2\text{CO}_3DMF60°C6 hr75%
4-Chloro-3-fluoroaniline*CH3I\text{CH}_3\text{I}K2CO3\text{K}_2\text{CO}_3DMF70°C5 hr~70%

*Projected based on analogous reactions.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt, enhancing stability and solubility. This is achieved by treating the amine with hydrochloric acid (HCl\text{HCl}) in a suitable solvent.

Acid-Base Reaction

A solution of 4-chloro-3-fluoro-N-methylaniline in diethyl ether is treated with gaseous \text{HCl, precipitating the hydrochloride salt. The product is filtered, washed with cold ether, and dried under vacuum.

Table 3: Salt Formation Conditions

AmineAcidSolventTemperatureYieldSource
3-Chloro-4-fluoro-N-methylanilineHCl\text{HCl} (g)Ether0°C90%
4-Chloro-3-fluoro-N-methylaniline*HCl\text{HCl} (aq)EthanolRT85%

*Theoretical conditions.

Comparative Analysis of Synthetic Routes

Two primary routes emerge for synthesizing this compound:

Route A: Sequential Halogenation Before Methylation

  • Nitration of 2-fluoro-4-chlorotoluene.

  • Reduction to 4-chloro-3-fluoroaniline.

  • Methylation with CH3I\text{CH}_3\text{I}.

  • Salt formation with HCl\text{HCl}.

Advantages : Straightforward halogen positioning; high yields in reduction steps.
Disadvantages : Requires precise control during nitration to avoid regioisomers.

Route B: Late-Stage Halogenation

  • Nitration and methylation of toluene derivatives.

  • Halogenation post-methylation.

Advantages : Avoids competing directing effects during nitration.
Disadvantages : Lower yields in halogenation due to steric hindrance from the methyl group .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-fluoro-N-methylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Such as hydrogen gas in the presence of a palladium catalyst.

    Halogenating agents: Such as chlorine and fluorine gases.

Major Products

The major products formed from these reactions include various substituted anilines and quinoneimine intermediates .

Scientific Research Applications

4-chloro-3-fluoro-N-methylaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3-fluoro-N-methylaniline hydrochloride involves its interaction with various enzymes and molecular targets. For example, it can undergo biotransformation mediated by cytochromes P-450 and flavin-containing monooxygenase, leading to the formation of reactive intermediates .

Comparison with Similar Compounds

4-(Trifluoromethyl)aniline Hydrochloride

  • Molecular Formula : C₇H₇ClF₃N
  • Molecular Weight : 197.59 g/mol
  • Key Differences: Substitution: A trifluoromethyl (-CF₃) group replaces the chloro and fluoro substituents. Applications: Used in synthesizing agrochemicals and polyimide monomers. For example, it is a precursor for N-(p-trifluoromethylphenyl)phosphoramidic dichloride . Reactivity: The electron-withdrawing -CF₃ group increases electrophilic substitution resistance compared to halogenated analogs.

3-Chloro-4-Fluoroaniline

  • Molecular Formula : C₆H₅ClFN
  • Molecular Weight : 145.56 g/mol (base form)
  • Key Differences :
    • Lacks the N-methyl group and hydrochloride salt.
    • Substitution Pattern: Chloro at position 3 and fluoro at position 4 (inverse of the target compound).
    • Applications: Primarily used in dye synthesis and as an intermediate for herbicides.

4-Fluoro-2-Nitroaniline

  • Molecular Formula: C₆H₅FNO₂
  • Molecular Weight : 156.11 g/mol
  • Key Differences: Contains a nitro (-NO₂) group instead of chloro and methyl substituents. Hazards: Higher toxicity due to nitro functionality; requires stringent handling protocols .

Physicochemical and Stability Comparison

Property 4-Chloro-3-Fluoro-N-Methylaniline HCl 4-(Trifluoromethyl)aniline HCl 3-Chloro-4-Fluoroaniline 4-Fluoro-2-Nitroaniline
Molecular Weight (g/mol) 291.78 197.59 145.56 156.11
Substituents 4-Cl, 3-F, N-Me, HCl 4-CF₃, HCl 3-Cl, 4-F 4-F, 2-NO₂
Solubility Likely high in polar solvents (HCl salt) High (HCl salt enhances solubility) Moderate in organic solvents Low (due to nitro group)
Stability Stable under inert conditions Stable at room temperature Air-sensitive (aniline base) Light-sensitive
Synthetic Utility Building block for APIs Polyimide monomer precursor Herbicide intermediate Dye intermediate

Biological Activity

4-Chloro-3-fluoro-N-methylaniline hydrochloride is a compound characterized by the presence of both chloro and fluoro substituents on an aniline ring. Its unique structure provides distinct chemical properties that may influence its biological activity. This article delves into the biological effects, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C7H7ClF·HCl
  • Molecular Weight : Approximately 196.05 g/mol
  • InChI Key : STFFUJKEVFUSAP-UHFFFAOYSA-N

The compound is typically encountered as a hydrochloride salt, enhancing its stability and solubility in various solvents.

The biological activity of this compound is influenced by its interaction with various molecular targets, including enzymes and receptors. The electronegativity of the fluorine atom can affect the compound's reactivity and binding affinity, while the methyl group on the amino nitrogen may influence pharmacokinetics such as absorption and metabolism.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could be relevant in drug development.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in medicinal chemistry.
  • Cytotoxic Effects : It has shown potential cytotoxic effects against various cancer cell lines, indicating possible applications in oncology .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compound C7H7ClF·HClUnique chloro and fluoro substitution
3-Chloro-4-fluoroanilineC7H6ClFSimilar halogen substitution
4-Bromo-3-fluoroanilineC7H6BrFBromine instead of chlorine
4-ChloroanilineC6H6ClNLacks fluorine substituent
N,N-Dimethyl-4-chloroanilineC9H12ClNDimethyl substitution on nitrogen

This comparison highlights how variations in halogen substituents and nitrogen functionalities can influence biological activity.

Case Studies and Research Findings

  • Toxicological Profiling : A study profiling various chemicals found that compounds similar to this compound exhibited varying degrees of toxicity across different enzymatic assays. The compound's specific interactions with cholinesterase and cytochrome P450 enzymes were noted as significant .
  • Cytotoxicity Assays : Research involving cytotoxicity assays indicated that this compound demonstrated promising results against certain cancer cell lines, suggesting it may be a useful lead compound for further drug development .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound could alter enzyme activity through competitive inhibition, which is critical for understanding its potential therapeutic applications .

Q & A

Basic: What are the optimal synthetic routes for 4-chloro-3-fluoro-N-methylaniline hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-chloro-3-fluoro-benzyl chloride with methylamine in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours. Optimization includes:

  • Catalyst use : Triethylamine or K₂CO₃ to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
  • Yield monitoring : TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water mobile phase) validate progress .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methylamine protons (δ 2.5–3.0 ppm). Fluorine coupling splits peaks in ¹⁹F NMR (δ -110 to -120 ppm) .
  • FT-IR : Confirm N–H stretches (3300–3500 cm⁻¹) and C–Cl/F vibrations (700–800 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 208.03 (calculated for C₇H₇ClFNH₃⁺) .

Basic: How does the compound behave under varying pH and temperature conditions?

Methodological Answer:

  • Stability : Degrades above 150°C; store at 2–8°C in airtight, light-protected containers.
  • pH sensitivity : Stable in acidic conditions (pH 2–5) but hydrolyzes in alkaline media (pH >8) to form 4-chloro-3-fluoroaniline .
  • Decomposition pathways : Oxidation yields quinones (HPLC-MS monitoring), while reduction produces secondary amines .

Advanced: How do the chloro and fluoro substituents influence regioselectivity in electrophilic substitution reactions?

Methodological Answer:
The meta-directing fluoro group and ortho/para-directing chloro group create competing regioselectivity. Computational studies (DFT) show the fluoro group dominates, directing incoming electrophiles to the C5 position. Experimental validation via nitration (HNO₃/H₂SO₄) confirms preferential C5-nitro product formation (85% yield, HPLC analysis) .

Advanced: What computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • DFT calculations : Use B3LYP/6-311++G(d,p) basis set to model transition states in Suzuki-Miyaura couplings. Predict activation energies for Pd-catalyzed cross-coupling at C5 (ΔG‡ = 25–30 kcal/mol) .
  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Advanced: How to design biological assays to study its enzyme inhibition potential?

Methodological Answer:

  • Kinetic assays : Use fluorescence-based substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of acetylcholinesterase or kinases. IC₅₀ values derived from dose-response curves (GraphPad Prism) .
  • Comparative studies : Test against analogs (e.g., 3-fluoro-4-methoxy derivatives) to assess substituent effects on bioactivity .

Advanced: How to resolve contradictions in reported spectral data for derivatives?

Methodological Answer:

  • Multi-technique validation : Cross-check NMR (DEPT, COSY) and X-ray crystallography (if crystals are obtainable) for structural confirmation .
  • Error analysis : Replicate synthesis under inert atmospheres (Argon) to exclude oxidation artifacts .

Advanced: What green chemistry approaches minimize waste in its synthesis?

Methodological Answer:

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), reducing toxicity (E-factor reduced by 40%) .
  • Catalyst recycling : Immobilize Pd on magnetic nanoparticles for Suzuki reactions (reused 5x without yield loss) .

Advanced: How does its pharmacological profile compare to trifluoromethyl-substituted analogs?

Methodological Answer:

  • Lipophilicity : LogP values (HPLC) show the chloro-fluoro analog (LogP = 2.1) is less lipophilic than trifluoromethyl analogs (LogP = 2.8), impacting blood-brain barrier penetration .
  • Metabolic stability : Microsomal assays (human liver microsomes) indicate slower clearance compared to trifluoromethyl derivatives (t₁/₂ = 45 vs. 30 min) .

Advanced: What challenges arise when scaling up synthesis from lab to pilot scale?

Methodological Answer:

  • Heat management : Use continuous flow reactors (residence time <10 min) to control exothermic reactions .
  • Purification : Switch from column chromatography to crystallization (ethanol/water, 70:30) for cost-effective scale-up .

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